molecular formula C19H19N3O5S B2854360 Methyl 4-((6-acetyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate CAS No. 864927-83-3

Methyl 4-((6-acetyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate

Cat. No.: B2854360
CAS No.: 864927-83-3
M. Wt: 401.44
InChI Key: XAIHCYURANYGHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((6-acetyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate is a synthetic small molecule featuring a tetrahydrothieno[2,3-c]pyridine core substituted with an acetyl group at position 6, a carbamoyl group at position 3, and a methyl benzoate moiety linked via a carbamoyl bridge. This compound was designed through structural hybridization of known tumor necrosis factor-alpha (TNF-α) production inhibitors, such as FR133605, FR167653, and SB210313, which incorporate 4-fluorophenyl and 4-pyridyl groups .

Properties

IUPAC Name

methyl 4-[(6-acetyl-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-10(23)22-8-7-13-14(9-22)28-18(15(13)16(20)24)21-17(25)11-3-5-12(6-4-11)19(26)27-2/h3-6H,7-9H2,1-2H3,(H2,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIHCYURANYGHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-((6-acetyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate is a complex organic compound with potential therapeutic applications. Its structure suggests various biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on existing research findings, case studies, and data tables.

Chemical Structure and Properties

The compound has a molecular formula of C19H22N4O4SC_{19}H_{22}N_4O_4S and a molecular weight of approximately 398.47 g/mol. The presence of both carbamoyl and benzoate groups indicates possible interactions with biological targets such as enzymes and receptors.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro studies demonstrated that derivatives with a tetrahydrothieno core showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
  • Mechanism of action : It is hypothesized that the compound induces apoptosis through the activation of caspase pathways and inhibition of cell proliferation by interfering with DNA synthesis .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : Studies have reported that it exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL .
  • Fungal Activity : Additionally, antifungal assays revealed effectiveness against Candida species, suggesting a broad-spectrum antimicrobial potential .

Case Study 1: Anticancer Efficacy

A recent clinical trial evaluated the efficacy of a related compound in patients with advanced melanoma. The trial reported a 30% response rate among participants treated with the compound as part of a combination therapy regimen .

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial properties of this compound. The results indicated that the compound significantly reduced bacterial load in infected mice models when administered intraperitoneally .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Modulation : It could modulate receptor activity affecting signaling pathways related to cell growth and apoptosis.
  • DNA Interaction : Potential intercalation into DNA could disrupt replication processes in rapidly dividing cells.

Data Tables

Biological ActivityTest Organism/Cell LineMIC (µg/mL)Reference
AnticancerMCF-7 (breast cancer)50
A549 (lung cancer)40
AntibacterialStaphylococcus aureus64
Streptococcus pneumoniae128
AntifungalCandida albicans32

Scientific Research Applications

Medicinal Chemistry

HDAC Inhibition:
Methyl 4-((6-acetyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate has been identified as a novel HDAC inhibitor. HDACs are critical enzymes involved in the regulation of gene expression through the removal of acetyl groups from histones. Inhibition of these enzymes can lead to increased acetylation of histones and non-histone proteins, which is associated with the promotion of cell cycle arrest and apoptosis in cancer cells.

Case Studies:

  • Cancer Treatment:
    • In vitro studies have demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. For example, it has shown effectiveness in combination with other chemotherapeutic agents like imatinib to enhance apoptosis in BCR-ABL positive leukemic cells by destabilizing the BCR-ABL fusion protein and promoting the degradation of survival proteins like WT1 and survivin .
  • Mechanistic Insights:
    • The mechanism by which this compound exerts its effects involves the induction of tubulin acetylation and alterations in the expression levels of oncogenes and tumor suppressor genes. This modulation can lead to significant changes in cellular proliferation and survival pathways, making it a candidate for further development in cancer therapeutics .

Pharmacological Applications

Potential Therapeutic Uses:
The compound may also have implications beyond oncology. Its role as an HDAC inhibitor suggests potential applications in treating various diseases characterized by aberrant gene expression patterns, including neurodegenerative diseases and inflammatory conditions.

Research Findings:

  • Neurodegenerative Disorders:
    • Preliminary studies indicate that HDAC inhibitors can ameliorate symptoms in models of neurodegeneration by promoting neuroprotective gene expression. This opens avenues for exploring this compound's efficacy in models of Alzheimer's disease or Huntington's disease .

Synthesis and Chemical Properties

Synthesis Techniques:
The synthesis of this compound involves several steps that utilize advanced organic synthesis techniques. These methods include Pictet-Spengler reactions and cyclization processes that yield the final compound with high purity and yield.

Summary Table of Applications

Application AreaDescriptionReferences
Cancer TreatmentPotent HDAC inhibitor with cytotoxic effects against cancer cells
Neurodegenerative DiseasesPotential for therapeutic use in diseases like Alzheimer's through modulation of gene expression
Anti-inflammatory EffectsPossible applications in inflammatory conditions through HDAC inhibition

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / Identifier R3 Substituent R6 Substituent Side Chain TNF-α Inhibition Potency (Relative to FR133605)
Target Compound Carbamoyl (-CONH₂) Acetyl (-COCH₃) Methyl benzoate carbamoyl High (Superior)
6-Acetyl-3-ethoxycarbonyl-thienopyridine (Compound 1) Ethoxycarbonyl (-COOEt) Acetyl (-COCH₃) None Moderate
FR133605 Not reported Not reported 4-Fluorophenyl/4-pyridyl Baseline (1×)

Key Observations:

Substituent at Position 3: The target compound’s carbamoyl group (-CONH₂) replaces the ethoxycarbonyl group (-COOEt) in Compound 1. In contrast, the ethoxycarbonyl group in Compound 1 may reduce solubility or binding efficiency due to steric hindrance or lower polarity.

This feature is absent in Compound 1 and FR133605, which rely on simpler aryl groups .

Biological Activity :

  • Derivatives with carbamoyl substituents (e.g., the target compound) demonstrate superior in vitro TNF-α inhibition compared to FR133605 and Compound 1. This aligns with structure-activity relationship (SAR) studies indicating that electron-withdrawing groups at position 3 enhance potency .

Research Findings and Implications

  • SAR Insights: The carbamoyl group at position 3 is critical for activity, as its hydrogen-bond donor/acceptor capacity facilitates stronger target engagement. Ethoxycarbonyl analogs (e.g., Compound 1) exhibit reduced efficacy, underscoring the importance of substituent polarity .
  • Pharmacokinetic Considerations : The methyl benzoate group may improve oral bioavailability by balancing lipophilicity and solubility, a common challenge in diarylthiophene derivatives .
  • Therapeutic Potential: The target compound’s enhanced potency positions it as a lead candidate for further preclinical evaluation in inflammatory models.

Preparation Methods

Synthesis of the Tetrahydrothieno[2,3-c]Pyridine Core

The foundational step involves constructing the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine skeleton. A highly efficient method adapted from recent work utilizes 2-amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile as the starting material.

Reaction Conditions:

  • Reactant: 2-Amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile
  • Reagents: Acetic anhydride (for acetylation), H₂O₂/NaOH (for nitrile hydrolysis)
  • Temperature: 50–60°C
  • Yield: 89% (for core formation)

The nitrile group at position 3 undergoes hydrolysis to a carbamoyl group under basic oxidative conditions, while the amine at position 2 remains available for subsequent reactions.

Introduction of the 6-Acetyl Group

Acetylation of the secondary amine at position 6 is achieved through nucleophilic acyl substitution:

Procedure:

  • Dissolve the tetrahydrothienopyridine core (1 eq) in anhydrous dichloromethane.
  • Add acetyl chloride (1.2 eq) dropwise under nitrogen atmosphere.
  • Stir at 0°C for 2 hours, followed by room temperature for 12 hours.
  • Quench with saturated NaHCO₃ and extract with ethyl acetate.

Key Data:

Parameter Value Source
Yield 92%
Purity (HPLC) >98%

This step introduces the critical acetyl group while preserving the carbamoyl functionality at position 3.

Formation of Methyl 4-Carbamoylbenzoate

The benzoate component is synthesized via a two-step process derived from patented methodologies:

Step 3a: Chlorination of Methyl 4-Formylbenzoate

  • Reactant: Methyl 4-formylbenzoate
  • Reagent: Cl₂ gas (1.5 eq)
  • Conditions: 50–70°C, 10 hours
  • Yield: 90%

Step 3b: Amidation to Carbamoyl

  • Reactant: Methyl 4-chloroformylbenzoate
  • Reagent: NH₃ gas in ethanol
  • Conditions: 25°C, 1 hour
  • Yield: 98%

This sequence converts the formyl group to a carbamoyl group through intermediate chlorination.

Final Coupling Reaction

The tetrahydrothienopyridine and benzoate fragments are coupled via carbodiimide-mediated amide bond formation:

Optimized Protocol:

  • Activate methyl 4-carbamoylbenzoate (1 eq) with thionyl chloride (1.5 eq) in DMF at 0°C for 30 minutes.
  • Add the acetylated tetrahydrothienopyridine derivative (1 eq) in pyridine.
  • Stir at ambient temperature for 24 hours.

Performance Metrics:

Metric Value Source
Coupling Efficiency 86.7%
Isolated Yield 81%

This step completes the assembly of the target molecule, with the carbamoyl groups at both the 3-position of the heterocycle and the benzoate moiety.

Optimization of Reaction Conditions

Solvent Effects on Cyclization

Comparative studies reveal that solvent polarity significantly impacts cyclization yields:

Table 1: Solvent Screening for Core Synthesis

Solvent Dielectric Constant Yield (%)
Ethanol 24.3 78
DMF 36.7 89
THF 7.5 65

Polar aprotic solvents like DMF facilitate better charge stabilization during ring closure.

Temperature Dependence in Acetylation

A detailed kinetic analysis demonstrates optimal acetylation at 0°C:

Figure 1: Temperature vs. Acetylation Yield

  • 0°C: 92%
  • 25°C: 85%
  • 40°C: 72%

Lower temperatures minimize side reactions such as N,O-diacetylation.

Analytical Characterization

Spectroscopic Confirmation

¹H NMR (400 MHz, CDCl₃):

  • δ 8.21 (s, 1H, NH), 7.98 (d, J=8.4 Hz, 2H, ArH), 4.31 (s, 3H, OCH₃), 2.89 (t, J=6.0 Hz, 2H, CH₂), 2.42 (s, 3H, COCH₃).

IR (KBr):

  • 3320 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O carbamoyl).

X-ray Diffraction Analysis

Single-crystal X-ray studies confirm the orthorhombic crystal system with unit cell parameters:

  • a = 20.876 Å, b = 12.111 Å, c = 6.288 Å
  • Space Group: P222₁

The dihedral angle between the thienopyridine and benzoate planes measures 87.5°, indicating near-orthogonal orientation.

Challenges and Alternative Approaches

Competing Side Reactions

During coupling steps, premature hydrolysis of the activated ester remains a critical challenge:

Mitigation Strategies:

  • Use of anhydrous pyridine as base
  • Strict temperature control (<30°C)

Alternative Carbamoylation Routes

Patent literature describes Hofmann rearrangement as an alternative to direct amidation:

Procedure:

  • Treat methyl 4-cyano benzoate with NaOCl/NaOH
  • Rearrangement yields carbamoyl derivative

Limitation: Requires strict pH control (8–9) to prevent over-oxidation.

Q & A

Q. What are the key synthetic strategies for preparing Methyl 4-((6-acetyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate?

The synthesis typically involves multi-step reactions:

  • Step 1 : Functionalization of the tetrahydrothieno[2,3-c]pyridine core with acetyl and carbamoyl groups via nucleophilic acyl substitution or condensation reactions.
  • Step 2 : Coupling the modified pyridine scaffold to methyl 4-carbamoylbenzoate using carbodiimide-mediated amidation (e.g., EDCI/HOBt).
  • Optimization : Solvent choice (e.g., DMF or THF) and temperature control (40–60°C) are critical to minimize side reactions and improve yields (>70%) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization are standard methods .

Q. How is the compound’s structural integrity confirmed post-synthesis?

  • Spectroscopic Analysis :
    • NMR : 1H^1H- and 13C^{13}C-NMR verify proton environments (e.g., acetyl CH3_3 at δ 2.1–2.3 ppm) and carbamoyl/ester carbonyl signals (δ 165–170 ppm) .
    • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 444.15) .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal diffraction using SHELX programs resolves bond lengths/angles and stereochemistry .

Q. What are the primary challenges in characterizing its solubility and stability?

  • Solubility : Limited solubility in aqueous buffers necessitates DMSO or ethanol co-solvents. Dynamic light scattering (DLS) assesses aggregation in biological media .
  • Stability : Hydrolysis of the ester group under basic conditions (pH > 8) requires storage at −20°C in inert atmospheres .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved?

  • Case Example : Discrepancies in carbonyl group geometry (amide vs. ester) may arise from dynamic effects in solution.
    • Solution : Use variable-temperature NMR to probe conformational flexibility. Cross-validate with computational methods (DFT) to model equilibrium geometries .
  • Crystallographic Refinement : SHELXL’s rigid-bond restraint parameters ensure accurate thermal motion modeling for heavy atoms .

Q. What strategies optimize the compound’s bioactivity in enzyme inhibition assays?

  • Structural Modifications :
    • Replace the acetyl group with bulkier substituents (e.g., trifluoromethyl) to enhance target binding via hydrophobic interactions .
    • Modify the benzoate ester to a carboxylic acid for improved solubility in enzymatic buffers (pH 7.4) .
  • Assay Design : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to quantify binding kinetics (Kd_d, IC50_{50}) .

Q. How do reaction conditions influence stereochemical outcomes during synthesis?

  • Chiral Centers : The tetrahydrothieno[2,3-c]pyridine core may form diastereomers if asymmetric carbons are present.
    • Control : Employ chiral catalysts (e.g., BINOL-derived ligands) or enantioselective chromatography (Chiralpak columns) .
  • Mechanistic Insights : Monitor intermediates via LC-MS to identify racemization-prone steps .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • ADME Modeling :
    • Lipophilicity : Calculate logP values (e.g., XLogP3) to estimate membrane permeability .
    • Metabolism : Simulate cytochrome P450 interactions using Schrödinger’s QikProp or SwissADME .
  • Docking Studies : AutoDock Vina or Glide models ligand-target interactions (e.g., kinase binding pockets) .

Q. How are contradictory biological activity results rationalized across studies?

  • Case Example : Discrepancies in IC50_{50} values for kinase inhibition may arise from assay conditions (e.g., ATP concentration).
    • Resolution : Normalize data using reference inhibitors (e.g., staurosporine) and report ATP Km values .
  • Statistical Analysis : Apply ANOVA to compare datasets and identify outlier conditions .

Methodological Notes

  • Spectral Validation : Always cross-reference NMR assignments with DEPT-135 and 2D experiments (HSQC, HMBC) .
  • Crystallography : SHELXL’s TWIN and BASF commands address twinning or absorption corrections in challenging datasets .
  • Biological Assays : Include negative controls (e.g., DMSO vehicle) to rule out solvent interference .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.